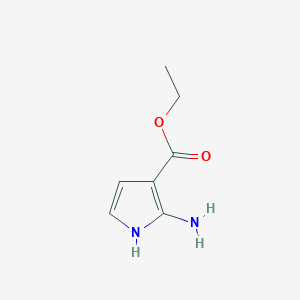

Ethyl 2-amino-1H-pyrrole-3-carboxylate

描述

Significance of Pyrrole (B145914) Heterocycles in Organic Chemistry and Medicinal Science

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the chemistry of life. The pyrrole ring, a five-membered aromatic heterocycle with the formula C₄H₄NH, is a particularly important scaffold. It is a core component of many natural products, including heme (in hemoglobin) and chlorophyll, underscoring its vital biological roles.

In medicinal chemistry, the pyrrole motif is recognized as a "privileged scaffold," meaning it can bind to a wide range of biological targets, leading to diverse pharmacological activities. Pyrrole derivatives have demonstrated a wide spectrum of therapeutic applications, including antibacterial, antiviral, anticancer, anti-inflammatory, and antifungal properties. nih.govchemprob.org This broad utility has made the synthesis and functionalization of pyrrole-containing molecules an area of intense research.

Overview of Ethyl 2-amino-1H-pyrrole-3-carboxylate as a Key Building Block and Research Target

This compound is a polysubstituted pyrrole derivative that serves as a valuable and versatile building block in organic synthesis. achemblock.com Its structure features an amino group and an ethyl carboxylate group positioned adjacent to each other on the pyrrole core, making it an ideal precursor for the construction of more complex, fused heterocyclic systems. This strategic placement of reactive functional groups allows for subsequent chemical transformations, particularly cyclocondensation reactions, to build new rings onto the pyrrole foundation. Its role as a reagent in the synthesis of pyrrolopyrimidines, which are potent kinase inhibitors, highlights its importance in medicinal chemistry research. ekb.eg

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 108290-86-4 |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-amino-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)5-3-4-9-6(5)8/h3-4,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJUSNOUOLSNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477766 | |

| Record name | Ethyl 2-amino-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108290-86-4 | |

| Record name | Ethyl 2-amino-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-amino-1H-pyrrole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of Ethyl 2 Amino 1h Pyrrole 3 Carboxylate

The synthesis of highly substituted pyrroles like Ethyl 2-amino-1H-pyrrole-3-carboxylate is a key challenge in organic chemistry. While various methods exist for pyrrole (B145914) synthesis, such as the Paal-Knorr, Barton-Zard, or Hantzsch reactions, the construction of this specific substitution pattern often relies on multi-component reactions that can efficiently assemble the core in a single step.

A highly probable and widely utilized method for synthesizing 2-aminopyrrole-3-carboxylates is a variation of the Gewald reaction . This reaction typically involves the condensation of three components:

An α-halo ketone or a compound with a reactive methylene (B1212753) group.

An active methylene nitrile, such as Ethyl cyanoacetate . wikipedia.org

A base to facilitate the condensation.

In a plausible pathway, a suitable four-carbon starting material containing an electrophilic center can react with the nucleophilic carbanion generated from ethyl cyanoacetate. Subsequent intramolecular cyclization and tautomerization would lead to the formation of the stable, aromatic 2-aminopyrrole ring system. This approach is valued for its efficiency and ability to introduce key functional groups in a controlled manner.

Chemical Reactivity and Transformations

Cyclocondensation Reactions

A primary transformation of this compound is its use in cyclocondensation reactions to form fused pyrimidine (B1678525) rings. When this compound is treated with a one-carbon synthon, such as formamide (B127407) , it undergoes a condensation and subsequent cyclization. ekb.eg In this reaction, the amino group of the pyrrole (B145914) acts as a nucleophile, attacking the carbon of the formamide, while the ester group is involved in the ring-closing step. This process yields a bicyclic heterocyclic system where a pyrimidine ring is fused to the pyrrole core.

Derivatization and Functionalization Strategies for Novel Compounds

Design and Synthesis of Substituted Ethyl 2-amino-1H-pyrrole-3-carboxylate Derivatives

The design and synthesis of substituted derivatives of this compound are foundational to exploring its chemical potential. Chemists can systematically alter the molecule's structure to fine-tune its electronic, steric, and physicochemical properties. Substitutions can be targeted at the N1 position of the pyrrole (B145914) ring, the C4 and C5 positions, or by modifying the existing amino and ester groups.

Key synthetic strategies include:

N-Alkylation/Arylation: The nitrogen atom of the pyrrole ring can be functionalized with various alkyl or aryl groups. For example, the synthesis of ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate demonstrates the introduction of an aryl substituent at the N1 position, a common strategy to explore electronic effects and potential biological interactions. researchgate.net

Electrophilic Substitution: The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution reactions, such as halogenation. The introduction of halogen atoms (e.g., chlorine, fluorine) can significantly alter the compound's biological activity and metabolic stability. researchgate.netnih.gov Practical synthetic routes have been developed for halogen-doped pyrrole building blocks, including the use of reagents like N-chlorosuccinimide for chlorination or Selectfluor for fluorination on related pyrrole carboxylate systems. nih.gov

Modification of Functional Groups: The amino and ester groups can be readily transformed. The amino group can undergo acylation, alkylation, or be converted into other nitrogen-containing functionalities. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to an alcohol.

These synthetic modifications allow for the creation of a vast array of derivatives, each with unique structural features designed for specific purposes.

| Position of Substitution | Type of Reaction | Example Reagent(s) | Resulting Moiety |

| N1-H | N-Arylation | Aryl boronic acids | N-Aryl group |

| C4/C5-H | Halogenation | N-chlorosuccinimide (NCS) | Chloro-substituent |

| C2-NH2 | Acylation | Acetyl chloride | Acetamido group |

| C3-COOEt | Hydrolysis | Sodium hydroxide | Carboxylic acid |

Application as a Core Scaffold for Nitrogen-Containing Heterocycles

The this compound structure is an ideal starting point for the synthesis of more complex, fused nitrogen-containing heterocycles. nih.gov The ortho-disposition of the amino and carboxylate groups provides a reactive dienophile-like system that can readily participate in cyclization and condensation reactions to build new rings onto the pyrrole core. These fused systems are prevalent in biologically active molecules and natural products. mdpi.com

One of the most significant applications of this compound is in the synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. nih.gov This scaffold is a core component of many biologically important molecules. A common and straightforward method involves the condensation reaction of the aminopyrrole with a one-carbon unit source. For instance, treating ethyl 2-amino-pyrrole-3-carboxylates with formamide (B127407) leads to the formation of pyrrolo[2,3-d]pyrimidine-4-ones. ekb.eg This reaction provides a direct route to this privileged heterocyclic system, which is explored for its potential as glucocerebrosidase activators for treating medical disorders. chemicalbook.com

| Reactant 1 | Reactant 2 | Product | Significance |

| This compound | Formamide | Pyrrolo[2,3-d]pyrimidine-4-one | Forms the core of 7-deazapurine nucleosides nih.govekb.eg |

The versatile aminopyrrole scaffold can also be used to construct fused triazole and triazine ring systems. While many syntheses start from the corresponding 2-amino-1H-pyrrole-3-carbonitrile due to the reactivity of the nitrile group, the underlying principle of using the aminopyrrole core remains the same. For example, 2-aminopyrrole-3-carbonitrile derivatives can be treated with sodium nitrite (B80452) in an acidic medium. scirp.org This process is believed to proceed through diazotization of the amino group followed by an intramolecular cyclization to yield pyrrolo[2,3-d] ekb.egchemsynthesis.comnih.govtriazin-4-one structures. scirp.org This demonstrates the utility of the o-amino-substituted pyrrole framework in accessing diverse and complex heterocyclic systems.

Beyond pyrrolopyrimidines and -triazines, the aminopyrrole scaffold is a building block for a variety of other fused heterocyclic architectures. The strategic choice of reaction partners allows for the construction of diverse ring systems. For example, related 2-formylpyrrole building blocks can be elaborated into enaminones, which then undergo cyclization to form pyrrolo[1,2-a]pyrazines. nih.gov The inherent reactivity of the pyrrole core and its functional groups enables chemists to design synthetic pathways to a wide range of novel polycyclic compounds with potential applications in various fields of chemical biology.

Development of Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal and agrochemical research to understand how the chemical structure of a compound influences its biological activity. rsc.org this compound and its derivatives are frequently used as scaffolds to generate libraries of analogues for SAR studies. By systematically modifying different parts of the molecule and evaluating the resulting biological activity, researchers can identify key structural features responsible for efficacy and selectivity.

For instance, in the development of novel antituberculosis agents, a pyrrole-2-carboxamide scaffold was designed and synthesized. nih.gov SAR studies revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, significantly enhanced the anti-TB activity. nih.gov Similarly, in the development of antimalarial agents based on a related pyrrolone scaffold, modifications to substituents on the pyrrole ring were investigated. nih.gov Removal of methyl groups from the pyrrole B-ring led to a significant 20-25-fold loss in activity, highlighting the critical role of these substituents for the compound's biological function. nih.gov

| Scaffold | Structural Modification | Observed Effect on Activity | Reference |

| Pyrrole-2-carboxamide | Addition of electron-withdrawing groups to phenyl on pyrrole ring | Improved anti-TB activity | nih.gov |

| Pyrrolone | Removal of methyl groups from pyrrole ring | ~20-25 fold loss of antimalarial activity | nih.gov |

| Pyrrolone | Replacement of pyrrole with other heterocycles (imidazole, furan, etc.) | Significant loss of antimalarial activity | nih.gov |

Targeted Functionalization for Specific Applications (e.g., Pharmaceuticals, Agrochemicals, Dyes)

The functionalization of the this compound core is often directed towards specific, practical applications. The versatility of the pyrrole scaffold makes it an attractive starting point for developing new products in several industries. researchgate.net

Pharmaceuticals: In drug discovery, this scaffold is used to synthesize compounds with a wide range of therapeutic potential. For example, derivatives have been designed as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3) for treating drug-resistant tuberculosis. nih.gov The pyrrolo[2,3-d]pyrimidine derivatives synthesized from this compound are investigated for various medicinal applications, including as antitumor agents. nih.gov

Agrochemicals: The pyrrole framework is also integral to the development of new crop protection agents. Research has shown that novel pyrrole derivatives can be synthesized and tested as insecticidal agents. For example, a series of 2-substituted-thio-1H-pyrrole-3-carbonitriles were prepared and showed high insecticidal bioefficacy against the cotton leafworm, Spodoptera littoralis. nih.gov This highlights the potential for developing new agrochemicals based on this heterocyclic core.

Dyes and Materials: While less documented in the provided context, the conjugated π-system of the pyrrole ring and its derivatives suggests potential applications in the development of dyes and functional organic materials. The ability to modify substituents allows for tuning of the electronic and optical properties, which is a key aspect of dye chemistry.

Incorporation into Supramolecular Assemblies

The molecular architecture of this compound and its derivatives is significantly influenced by a network of non-covalent interactions, which dictates their packing in the solid state and their ability to form well-defined supramolecular assemblies. The presence of hydrogen bond donors (the amine N-H and pyrrole N-H) and acceptors (the ester carbonyl oxygen), along with the aromatic pyrrole ring, allows for a variety of intermolecular interactions that drive self-assembly. Detailed crystallographic studies of closely related derivatives provide significant insight into the specific forces at play.

A key example is the structural analysis of Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, which reveals the primary interactions governing its supramolecular aggregation. researchgate.netnih.gov The crystal packing of this molecule is dominated by a combination of hydrogen bonding and π–π stacking interactions, resulting in a complex and stable three-dimensional architecture. researchgate.net

The supramolecular aggregation is primarily driven by off-centric π–π stacking interactions that involve pairs of molecules related by a screw axis. researchgate.netnih.gov These interactions are further supported by a network of N—H⋯O and C—H⋯O hydrogen bonds, which connect the molecules into chains. researchgate.netnih.gov This intricate interplay of forces results in the formation of a sinusoidal pattern within the crystal lattice. researchgate.netnih.gov

The specific geometric parameters of these non-covalent interactions have been determined through X-ray crystallography, providing precise details on the nature of the supramolecular assembly.

Table 1: Hydrogen-Bond Geometry for Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate researchgate.net

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N6—H61···O19 | 0.86 | 2.24 | 2.806 | 123 |

| N6—H62···O7 | 0.86 | 2.21 | 2.970 | 147 |

| C13—H13···O7 | 0.93 | 2.60 | 3.320 | 135 |

| D = donor atom; A = acceptor atom. |

Table 2: π–π Stacking Interaction Parameters researchgate.netnih.gov

| Interacting Rings | Centroid–Centroid Distance (Å) | Slippage (Å) | Dihedral Angle between Planes (°) |

| Pyrrole and Phenyl | 4.179 | 2.036 | 5.9 |

These detailed findings on a key derivative demonstrate the capacity of the this compound scaffold to participate in robust and directional intermolecular interactions. The interplay between strong N—H⋯O hydrogen bonds and weaker, but structurally significant, C—H⋯O and π–π stacking forces provides a clear pathway for the rational design of novel supramolecular materials based on this heterocyclic core.

Advanced Structural Analysis and Spectroscopic Characterization Techniques

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

Crystal Packing and Intermolecular Interactions (e.g., N—H···O, C—H···O, π–π stacking)

In the solid state, the crystal packing of pyrrole (B145914) derivatives is often dominated by a network of hydrogen bonds and other non-covalent interactions. For the analogous fluorophenyl derivative, the supramolecular structure is significantly influenced by N—H···O and C—H···O hydrogen bonds. The amino group (N—H) and pyrrole N-H can act as hydrogen bond donors, while the carbonyl oxygen of the ester group is a primary hydrogen bond acceptor. These interactions typically lead to the formation of chains or more complex three-dimensional networks. nih.gov

Table 1: Potential Intermolecular Interactions in the Solid State

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

|---|---|---|---|

| N—H···O | Amino Group (N-H), Pyrrole (N-H) | Ester Carbonyl (C=O) | Formation of hydrogen-bonded chains and networks. nih.gov |

| C—H···O | Pyrrole Ring (C-H), Ethyl Group (C-H) | Ester Carbonyl (C=O) | Further stabilization of the crystal lattice. nih.gov |

Dihedral Angle Analysis and Conformational Preferences

The conformation of Ethyl 2-amino-1H-pyrrole-3-carboxylate is largely defined by the dihedral angles between the plane of the pyrrole ring and its substituents, namely the ethyl carboxylate group. In the analogous fluorophenyl derivative, the dihedral angle between the central pyrrole ring and the ethoxycarbonyl moiety is relatively small, indicating a degree of planarity. nih.gov This preference for a more planar conformation can be attributed to the delocalization of electrons between the pyrrole ring and the carboxylate group.

For this compound, a similar trend would be expected, where the molecule adopts a conformation that maximizes electronic conjugation. The orientation of the ethyl group of the ester can also exhibit conformational preferences, often adopting a staggered arrangement to minimize steric hindrance.

Hirshfeld Surface Analysis and Fingerprint Plot Interpretations for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the surface, regions involved in specific interactions can be identified.

For the analogous fluorophenyl derivative, the Hirshfeld surface analysis confirms the prevalence of N—H···O and C—H···O interactions, which appear as distinct red regions on the d_norm map. nih.gov The corresponding two-dimensional fingerprint plots provide a quantitative breakdown of the different intermolecular contacts. These plots typically show the distribution of internal (d_i) and external (d_e) distances from the Hirshfeld surface to the nearest nucleus.

The fingerprint plot for the analogue reveals significant contributions from H···H, O···H/H···O, and C···H/H···C contacts, which is characteristic of organic molecules with hydrogen bonding capabilities. nih.gov A similar analysis for this compound would be expected to show a high percentage of H···H contacts, reflecting the abundance of hydrogen atoms, as well as prominent spikes corresponding to the N—H···O and C—H···O hydrogen bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment and Dynamic Studies

NMR spectroscopy is indispensable for elucidating the structure of molecules in solution. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei provide detailed information about the chemical environment and connectivity of atoms within the molecule. While specific experimental data for this compound is not detailed in the provided search results, a general analysis based on known chemical shift ranges for similar pyrrole derivatives can be presented.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrrole ring, the amino group, and the ethyl ester group.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Multiplicity | Approximate Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Pyrrole N-H | Singlet (broad) | 8.0 - 9.0 | The broadness is due to quadrupole broadening and potential exchange. |

| Pyrrole C-H | Multiplet | 6.0 - 7.0 | The exact shifts and coupling patterns depend on the substitution. |

| Amino N-H₂ | Singlet (broad) | 4.0 - 5.0 | Chemical shift can be solvent-dependent and the signal may be broad due to exchange. |

| Ester -OCH₂- | Quartet | ~4.2 | Coupled to the methyl protons of the ethyl group. |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Approximate Chemical Shift (ppm) | Notes |

|---|---|---|

| Ester C=O | 160 - 170 | Carbonyl carbon of the ester group. |

| Pyrrole C-NH₂ | 140 - 150 | Carbon atom attached to the amino group. |

| Pyrrole C-COOEt | 110 - 120 | Carbon atom attached to the ethyl carboxylate group. |

| Pyrrole C-H | 100 - 115 | Unsubstituted carbon atoms of the pyrrole ring. |

| Ester -OCH₂- | ~60 | Methylene (B1212753) carbon of the ethyl group. |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY)

While one-dimensional NMR provides initial information on the chemical environment of protons and carbons, 2D NMR techniques are indispensable for unambiguously assigning these signals and elucidating the intricate connectivity of atoms within this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is fundamental for identifying proton-proton coupling networks. For this compound, this technique would reveal correlations between the protons on the pyrrole ring, specifically between the protons at the C4 and C5 positions. Additionally, it would show the coupling between the methylene (-CH2-) and methyl (-CH3) protons of the ethyl ester group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum of this compound would show distinct cross-peaks connecting the proton signals to their corresponding carbon signals. For instance, the signals for the C4-H and C5-H of the pyrrole ring would be clearly identified, as would the correlations for the -CH2- and -CH3 groups of the ethyl ester.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for piecing together the molecular skeleton. In the case of this compound, HMBC would show correlations between the protons of the ethyl group and the carbonyl carbon of the ester. Furthermore, correlations would be observed between the pyrrole ring protons and the carbons of the ester group, as well as the C2 and C3 carbons of the pyrrole ring, confirming the substitution pattern.

Interactive Data Table: Expected 2D NMR Correlations for this compound

| Proton (¹H) | Correlated Carbon (¹³C) via HSQC | Correlated Carbons (¹³C) via HMBC | Correlated Protons (¹H) via COSY |

| Pyrrole NH | - | C2, C5 | C4-H, C5-H |

| Pyrrole C4-H | C4 | C2, C3, C5 | NH, C5-H |

| Pyrrole C5-H | C5 | C3, C4 | NH, C4-H |

| Amino NH₂ | - | C2, C3 | - |

| Ethyl -CH₂- | -OCH₂- | -CH₃, C=O | -CH₃ |

| Ethyl -CH₃ | -CH₃ | -OCH₂-, C=O | -CH₂- |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₇H₁₀N₂O₂), the molecular weight is approximately 154.17 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 154. The fragmentation of this compound is expected to follow logical pathways based on the stability of the resulting fragments. Key fragmentation patterns would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 109, corresponding to the acylium ion [M - 45]⁺.

Loss of ethylene (-CH₂CH₂): A McLafferty-type rearrangement could lead to the loss of ethylene from the ethyl ester group, resulting in a fragment ion at m/z 126.

Decarbonylation: Loss of a carbonyl group (CO) from fragment ions can also occur.

Cleavage of the pyrrole ring: The pyrrole ring can also undergo fragmentation, leading to smaller, characteristic ions.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Formula of Fragment |

| 154 | Molecular Ion [M]⁺ | [C₇H₁₀N₂O₂]⁺ |

| 126 | [M - C₂H₄]⁺ | [C₅H₆N₂O₂]⁺ |

| 109 | [M - OCH₂CH₃]⁺ | [C₅H₅N₂O]⁺ |

| 81 | [C₅H₅N₂]⁺ | [C₅H₅N₂]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: The amino (NH₂) and pyrrole (N-H) groups would show stretching vibrations in the region of 3200-3500 cm⁻¹. The primary amine may show two distinct bands in this region.

C=O Stretching: The carbonyl group of the ester would exhibit a strong absorption band around 1680-1720 cm⁻¹.

C-N Stretching: The stretching vibrations for the C-N bonds would appear in the 1250-1350 cm⁻¹ region.

C-O Stretching: The C-O bond of the ester group would show a strong absorption in the 1000-1300 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching of the pyrrole ring would be observed slightly above 3000 cm⁻¹, while aliphatic C-H stretching of the ethyl group would be seen just below 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amino and Pyrrole) | Stretching | 3200 - 3500 |

| C-H (Aromatic) | Stretching | ~3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=O (Ester) | Stretching | 1680 - 1720 |

| C=C (Pyrrole Ring) | Stretching | ~1600 |

| C-N | Stretching | 1250 - 1350 |

| C-O | Stretching | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the substituted pyrrole chromophore. The presence of the amino and carboxylate groups conjugated with the pyrrole ring will influence the position and intensity of these absorptions. Typically, pyrrole and its derivatives exhibit strong absorption bands in the UV region, often below 300 nm, corresponding to π → π* transitions. The exact wavelength of maximum absorbance (λmax) would be sensitive to the solvent used for the analysis.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For derivatives of ethyl 2-amino-1H-pyrrole-3-carboxylate, DFT calculations, such as those using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine optimized molecular geometries, including bond lengths and angles. materialsciencejournal.org

These calculations provide insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netnih.govedu.krd A smaller energy gap suggests higher reactivity, as it is easier for electrons to be excited to a higher energy state. edu.krdwuxiapptec.com Conversely, a large HOMO-LUMO gap indicates higher stability. researchgate.net For instance, in a study on related heterocyclic compounds, a large energy gap was correlated with good chemical stability. researchgate.net DFT methods are also used to map the molecular electrostatic potential, identifying regions susceptible to electrophilic and nucleophilic attack, which is crucial for understanding reaction mechanisms. materialsciencejournal.orgnih.gov

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. peerj.com This method is extensively used to study how derivatives of the this compound scaffold interact with biological targets at the molecular level.

Enzyme Binding Affinity Predictions (e.g., Acetylcholinesterase (AChE), α-glycosidase)

Derivatives of the pyrrole (B145914) scaffold have been investigated as potential inhibitors of enzymes like acetylcholinesterase (AChE) and α-glucosidase, which are relevant targets for Alzheimer's disease and diabetes, respectively. researchgate.netplos.org For example, a computational study on ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate, a related pyrrole derivative, explored its potential as an inhibitor of AChE and α-glycosidase. researchgate.netnih.gov Such studies calculate the binding affinity (often expressed in kcal/mol), which indicates the strength of the interaction between the ligand and the enzyme's active site. peerj.com The docking analysis also reveals key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the active site, providing a rationale for the compound's inhibitory activity. nih.govnih.gov

Tubulin Binding and Polymerization Inhibition Modeling

The ethyl 2-amino-pyrrole-3-carboxylate (EAPC) scaffold is particularly noted for its role in developing anticancer agents that target tubulin. nih.govnih.gov Microtubules are essential for cell division, making them a key target in cancer therapy. nih.gov Computational studies have shown that EAPC derivatives can bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization and arresting the cell cycle in the G2/M phase. nih.govmdpi.comresearchgate.net

Molecular docking studies have been used to model these interactions precisely. For instance, specific pyrrole-based carboxamide derivatives, CA-61 and CA-84, demonstrated efficient binding to the colchicine (B1669291) site with calculated binding energies of -9.390 kcal/mol and -9.910 kcal/mol, respectively. nih.govresearchgate.net These in silico models identified crucial hydrogen bond interactions with amino acid residues such as THR 179, LYS 254, and ASN 101 within the tubulin protein, explaining the potent inhibitory effect observed in vitro. nih.govresearchgate.net

| Compound | Target | Binding Site | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| CA-61 | Tubulin | Colchicine Site | -9.390 |

| CA-84 | Tubulin | Colchicine Site | -9.910 |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static view of the ligand-receptor interaction, molecular dynamics (MD) simulations offer insights into the dynamic nature of this binding over time. MD simulations are used to study the stability of the ligand-protein complex and to observe the conformational changes that may occur upon binding. researchgate.netmdpi.com

For EAPC derivatives targeting tubulin, unbiased molecular dynamics and binding metadynamics have been employed to confirm that the compounds preferentially bind to the colchicine-binding site. mdpi.com These simulations revealed that the binding mechanism involves targeting the T7 loop in the β-chain of tubulin, which prevents the conformational changes necessary for polymerization. mdpi.com Similarly, MD simulations have been applied to study the interaction of related pyrrole compounds with enzymes like AChE and α-glycosidase, confirming the stability of the docked complexes. researchgate.netnih.gov

Quantum Chemical Estimation of Electronic Parameters

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which dictate its reactivity and interactions. researchgate.net These methods are used to calculate various electronic parameters, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness. edu.krd

The ionization potential relates to a molecule's ability to lose an electron, while electron affinity describes its capacity to accept one. edu.krd Hardness and softness are concepts that describe the stability and reactivity of the molecule; a molecule with a large HOMO-LUMO gap is considered "hard" and more stable, whereas a "soft" molecule has a small gap and is more reactive. edu.krd A study involving the synthesis of various ethyl-2-amino-1-(hetarylamido)-4-oxo-5-(2-oxo-2-phenylethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylates included quantum chemical estimations of their electronic parameters to complement experimental findings on their antioxidant activity. researchgate.net

| Parameter | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability |

| Chemical Hardness (η) | Resistance to change in electron distribution | High hardness correlates with high stability |

| Chemical Softness (S) | Reciprocal of hardness | High softness correlates with high reactivity |

Computational Assessment of Drug-Likeness and Pharmacokinetic Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—must be evaluated. nih.gov In silico tools provide a rapid and cost-effective way to predict these properties early in the drug discovery process. nih.govjscimedcentral.com

Web-based tools like SwissADME are frequently used to calculate physicochemical descriptors and predict ADME parameters for derivatives of the this compound scaffold. nih.govswissadme.ch These assessments evaluate compliance with drug-likeness rules, such as Lipinski's Rule of Five, which helps predict if a compound has properties that would make it an orally active drug in humans. researchgate.net Predictions also cover gastrointestinal absorption, blood-brain barrier permeability, interaction with P-glycoprotein (a key efflux pump), and potential inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.netnih.govjscimedcentral.com For instance, computational analyses of a related pyrrole derivative indicated it possessed good drug-like characteristics and a favorable pharmacokinetic profile, marking it as a valuable candidate for further development. researchgate.net

Biological and Biomedical Applications of Ethyl 2 Amino 1h Pyrrole 3 Carboxylate Derivatives

Antineoplastic Activity and Mechanisms of Action

Novel compounds derived from ethyl-2-amino-pyrrole-3-carboxylate (EAPCs) have demonstrated potent cytotoxic activities against a multitude of cancer cell lines. researchgate.netgaucherdiseasenews.com The pyrrole (B145914) moiety is a key feature in many active compounds with anticancer properties. gaucherdisease.org Research into these derivatives has provided a new scaffold for the development of powerful chemotherapeutic agents. researchgate.netgaucherdiseasenews.com The anticancer effects of EAPCs are attributed to several well-defined molecular mechanisms of action. labshake.com

A primary mechanism behind the antineoplastic activity of Ethyl 2-amino-1H-pyrrole-3-carboxylate derivatives is their ability to interfere with the dynamics of microtubules, which are crucial for cell division. researchgate.netlabshake.com These compounds act as microtubule-destabilizing agents by inhibiting tubulin polymerization. labshake.comnih.gov In silico and biological studies have shown that certain derivatives, such as ethyl 2-amino-1-(furan-2-carboxamido)-5-(2-aryl/tert-butyl-2-oxoethylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylates (EAPCs), bind to the colchicine-binding site on β-tubulin. nih.gov This binding event prevents the conformational changes in tubulin dimers that are necessary for their polymerization into microtubules. nih.gov The disruption of the microtubule network ultimately hinders the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. labshake.comnih.gov

By disrupting microtubule dynamics, EAPC derivatives effectively halt the cell cycle at the G2/M phase. researchgate.netgaucherdiseasenews.com The inability to form a functional mitotic spindle triggers cell cycle checkpoints, leading to a robust arrest in this phase and a significant accumulation of tumor cells in mitosis (M-phase). researchgate.netgaucherdiseasenews.comnih.gov This cell cycle arrest is a direct consequence of the inhibition of tubulin polymerization. labshake.com The interruption of cell cycle progression prevents cancer cells from dividing and proliferating. frontiersin.orgchemsynthesis.com Studies have shown that suppression of critical cell cycle proteins, such as the Cyclin B-CDK1 complex, is associated with G2/M arrest.

Prolonged cell cycle arrest at the G2/M phase ultimately leads to the activation of apoptotic pathways, resulting in programmed cell death of the cancer cells. researchgate.netgaucherdiseasenews.comlabshake.com The induction of apoptosis by these pyrrole derivatives has been confirmed through the observation of key apoptotic markers. nih.gov For instance, treatment with EAPCs leads to a significant increase in the expression of cleaved forms of PARP (poly(ADP-ribose) polymerase) and caspase-3. nih.gov The activation of these executioner caspases is a hallmark of apoptosis. chemsynthesis.com This programmed cell death is a crucial outcome of the upstream effects on tubulin and the cell cycle, making these compounds effective in eliminating cancerous cells. nih.gov

Derivatives of this compound have shown considerable efficacy against a variety of cancer cell lines, with particularly notable activity against soft tissue tumors. researchgate.netgaucherdiseasenews.com Specific compounds, such as EAPC-20 and EAPC-24, have demonstrated significant, dose-dependent inhibition of cancer cell proliferation in vitro. researchgate.netgaucherdiseasenews.com The cytotoxic effects have been observed across several types of sarcoma and gastrointestinal stromal tumors. researchgate.netgaucherdiseasenews.com

| Cancer Type | Specific Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Leiomyosarcoma | SK-LMS-1 | Potent cytotoxic activity | researchgate.netgaucherdiseasenews.com |

| Rhabdomyosarcoma | RD | Potent cytotoxic activity | researchgate.netgaucherdiseasenews.com |

| Ewing's Sarcoma | A-673 | Potent cytotoxic activity | researchgate.netgaucherdiseasenews.com |

| Osteosarcoma | U-2 OS | Potent cytotoxic activity | researchgate.netgaucherdiseasenews.com |

| Gastrointestinal Stromal Tumor | GIST-T1 | Potent cytotoxic activity | researchgate.netgaucherdiseasenews.com |

Antimicrobial Research and Development

The pyrrole scaffold is a recurring motif in compounds exhibiting antimicrobial properties. gaucherdisease.org Research into derivatives containing this nitrogen-based heterocycle has shown that they possess distinctive action against various bacterial strains, including both Gram-positive and Gram-negative bacteria. While research specifically detailing the antimicrobial activity of this compound is limited, studies on closely related analogues highlight the potential of this chemical class. For example, some 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives have demonstrated antibacterial activity against Staphylococcus species. Furthermore, the core structure of this compound is a precursor for the synthesis of more complex heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are known to have a broad range of pharmacological activities, including antibacterial and antifungal effects.

Enzyme Modulation and Activation

Beyond their applications in oncology and antimicrobial research, derivatives of this compound are also investigated for their role in enzyme modulation. A notable application is in the development of activators for the enzyme glucocerebrosidase (GCase). labshake.com The parent compound, 2-Amino-1H-pyrrole-3-carboxylic acid ethyl ester, serves as a key reagent in the synthesis of pyrrolopyrimidines, which have been identified as GCase activators. labshake.com

Deficiency in GCase activity, caused by mutations in the GBA1 gene, leads to Gaucher disease, a lysosomal storage disorder characterized by the harmful accumulation of the fatty molecule glucocerebroside. gaucherdiseasenews.com A therapeutic strategy for this disease involves the use of small molecules, known as pharmacological chaperones or activators, which can bind to the misfolded or deficient enzyme to restore its proper function and transport to the lysosome. gaucherdiseasenews.comgaucherdisease.org These small molecules aim to thermodynamically stabilize the enzyme, thereby increasing its activity and facilitating the breakdown of its substrate. researchgate.netgaucherdisease.org While many GCase chaperones are iminosugar derivatives, the development of non-competitive activators from other chemical classes, such as those derived from pyrrolopyrimidines, represents a promising avenue for new therapies for Gaucher disease and potentially related neurodegenerative conditions like GBA1-associated Parkinson's disease. researchgate.netlabshake.com

Antioxidant Properties and Reactive Oxygen Species Scavenging

Derivatives of the this compound scaffold have been investigated for their potential as antioxidants, substances that can mitigate the cellular damage caused by reactive oxygen species (ROS). ROS, such as superoxide radicals, hydroxyl radicals, and hydrogen peroxide, are byproducts of normal metabolic processes. However, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. The core pyrrole structure is a key feature in various natural and synthetic compounds that exhibit significant antioxidant and radical scavenging capabilities.

Research into this area has focused on synthesizing novel derivatives and evaluating their ability to neutralize stable free radicals and inhibit oxidative processes. One common method for assessing antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. In this test, the ability of a compound to donate a hydrogen atom or an electron to the DPPH radical is measured spectrophotometrically, which correlates with its antioxidant strength.

A study involving the synthesis of pyrrolo[2,3-b]quinoxaline derivatives, which are structurally complex molecules built upon a pyrrole framework, demonstrated notable radical scavenging activity. The antioxidant capacity of these compounds was quantified by determining their IC₅₀ value—the concentration required to scavenge 50% of the DPPH radicals. Among the synthesized series, certain compounds displayed potent activity, comparable to or exceeding that of standard antioxidants like ascorbic acid. The compound designated as ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate emerged as a particularly effective radical scavenger in these assays.

| Compound | IC₅₀ (μM) |

|---|---|

| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | 14.0 ± 0.9 |

| Ethyl 1,2-bis(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | 17.0 ± 1.1 |

| Ethyl 1,2-bis(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | 25.0 ± 1.5 |

| Ascorbic Acid (Standard) | 28.0 ± 1.8 |

Furthermore, other novel series of 3,4-disubstituted-pyrrole derivatives and their cinnamic hybrids have been evaluated for their antioxidant properties through anti-lipid peroxidation assays. mdpi.com These tests measure a compound's ability to inhibit the oxidative degradation of lipids. One derivative, a hybrid containing a 4-chlorophenyl group, demonstrated a 62% inhibition of lipid peroxidation at a concentration of 100 μM, indicating significant antioxidant potential. mdpi.com These findings underscore the versatility of the pyrrole scaffold in designing potent antioxidants.

Therapeutic Potential and Drug Discovery Programs

The this compound core is a valuable scaffold in medicinal chemistry, serving as a foundational structure for the development of new therapeutic agents across various disease areas, most notably in oncology. The functionalized pyrrole ring is a privileged structure found in numerous FDA-approved drugs and clinical candidates. nih.gov

Anticancer Activity

A significant area of research has been the development of ethyl 2-amino-pyrrole-3-carboxylate (EAPC) derivatives as potent anticancer agents. nih.govresearchgate.net Specific EAPC compounds, such as EAPC-20 and EAPC-24 , have demonstrated considerable dose- and time-dependent cytotoxic activity against a range of soft tissue cancer cell lines. nih.gov Their mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division. nih.gov By disrupting microtubule dynamics, these compounds induce a robust arrest of the cell cycle in the G2/M phase, leading to the accumulation of tumor cells in mitosis and subsequent cell death via apoptosis. nih.govresearchgate.net

| Cancer Cell Line | Histological Type | Reported Activity |

|---|---|---|

| SK-LMS-1 | Leiomyosarcoma | Significant Inhibition |

| RD | Rhabdomyosarcoma | Significant Inhibition |

| GIST-T1 | Gastrointestinal Stromal Tumor | Significant Inhibition |

| A-673 | Ewing's Sarcoma | Significant Inhibition |

| U-2 OS | Osteosarcoma | Significant Inhibition |

Enzyme Inhibition

The pyrrole scaffold is central to the design of various enzyme inhibitors for therapeutic intervention.

Kinase Inhibitors : Many pyrrole-indolin-2-one derivatives are recognized as critical structures for inhibiting receptor tyrosine kinases (RTKs) like vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). cancertreatmentjournal.com These kinases are crucial for angiogenesis (the formation of new blood vessels), which is a vital process for tumor growth and metastasis. Drugs like Sunitinib , which contains a pyrrole ring, function as multi-targeted RTK inhibitors and are used in cancer therapy. nih.gov

EZH2 Inhibitors : Novel pyrrole-3-carboxamide derivatives have been developed as inhibitors of the zeste enhancer homolog 2 (EZH2). rsc.org EZH2 is an enzyme often overexpressed in malignant tumors that silences tumor suppressor genes. By inhibiting EZH2, these compounds can reactivate tumor suppressor pathways, representing a promising epigenetic approach to cancer treatment. rsc.org

COX/LOX Inhibitors : Pyrrole derivatives have also been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. mdpi.com These enzymes are key players in the inflammatory cascade, and their inhibition is a major strategy for treating inflammatory diseases. A cinnamic hybrid of a pyrrole derivative, compound 6 , was identified as a potent dual inhibitor with an IC₅₀ of 7.0 μM against COX-2. mdpi.com

The structural versatility of the this compound framework allows for extensive modification, enabling the fine-tuning of its pharmacological properties. This adaptability has established it as a highly resourceful starting point in drug discovery programs aimed at developing novel agents with improved efficacy and selectivity for a wide range of diseases.

Applications in Materials Science and Advanced Organic Synthesis

Role as a Versatile Intermediate in Fine Chemical Production

The pyrrole (B145914) scaffold is a fundamental structural motif in a vast array of natural products and synthetic compounds with significant biological activity. researchgate.netmdpi.com Ethyl 2-amino-1H-pyrrole-3-carboxylate serves as a crucial starting material or intermediate in the synthesis of more complex molecules destined for the pharmaceutical and fine chemical industries.

One notable application is its role as a reagent in the synthesis of pyrrolopyrimidines. chemicalbook.com These resulting compounds have been identified as activators of glucocerebrosidase, an enzyme implicated in Gaucher's disease, highlighting the intermediate's importance in developing therapeutic agents. chemicalbook.com The synthesis of polyfunctionalized pyrroles, which can be transformed into biologically active pyrrole-fused pyrimidines, further underscores the versatility of pyrrole-based intermediates in medicinal chemistry. organic-chemistry.org The inherent reactivity of the pyrrole ring allows for the introduction of various functional groups, enabling the creation of a diverse library of compounds for drug discovery and development. organic-chemistry.orgrsc.org For instance, pyrrole derivatives are key components in the design of protein kinase inhibitors, which are a class of targeted cancer therapies. mdpi.comnih.gov

| Application Area | Intermediate | Final Product Class | Significance |

| Medicinal Chemistry | This compound | Pyrrolopyrimidines | Glucocerebrosidase activators for treating medical disorders. chemicalbook.com |

| Drug Discovery | Functionalized Pyrroles | Protein Kinase Inhibitors | Development of targeted therapies for diseases like cancer. mdpi.com |

| Organic Synthesis | N-alkoxycarbamoyl pyrroles | Pyrrolizine Derivatives | Creation of structurally diverse and biologically interesting compounds. rsc.org |

Development of Functional Materials Utilizing Pyrrole Scaffolds

The pyrrole ring is not only a key element in biologically active molecules but also a privileged scaffold in the construction of functional materials. researchgate.net The electronic properties and reactivity of the pyrrole nucleus make it an ideal building block for materials with tailored optical, electronic, and physical characteristics.

Researchers have successfully developed methods to synthesize highly substituted pyrrole derivatives for various material applications. researchgate.netmdpi.com For example, 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles have emerged as promising materials for use in organic electronics due to their favorable optoelectronic properties and synthetic accessibility. scielo.br These materials can be synthesized through multicomponent reactions, demonstrating an efficient pathway to complex functional molecules. scielo.br

Another significant class of materials derived from pyrrole scaffolds are diketopyrrolopyrroles (DPPs). wikipedia.org Initially used as high-performance pigments in industries like automotive paints due to their exceptional stability, DPPs are now extensively investigated for their applications in optoelectronics and photovoltaics. wikipedia.org

| Material Class | Pyrrole-Based Structure | Key Properties | Applications |

| Organic Electronics | 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles | Optoelectronic properties, synthetic versatility. scielo.br | Organic electronic devices. scielo.br |

| Pigments & Optoelectronics | Diketopyrrolopyrroles (DPPs) | High resistance to photodegradation, fluorescence. wikipedia.orgrsc.org | Automotive paints, bioimaging, organic electronics. wikipedia.org |

| General Functional Materials | Tetrasubstituted Pyrroles | Tunable properties based on substituents. researchgate.net | Catalysts, various functional materials. researchgate.net |

Contributions to Dye Chemistry

The inherent chromophoric nature of the pyrrole ring and its derivatives has led to significant contributions to the field of dye chemistry. The ability to modify the pyrrole scaffold allows for the fine-tuning of absorption and emission properties, leading to the development of dyes with specific colors and functionalities.

Diketopyrrolopyrrole (DPP) derivatives are a prominent example, valued not only as pigments but also as fluorescent dyes. rsc.org These compounds often exhibit high fluorescence quantum yields and excellent stability, making them suitable for a range of applications. rsc.org The optical properties of DPPs can be adjusted by altering the aromatic groups attached to the core structure, enabling the design of dyes with specific emission wavelengths. wikipedia.org

Furthermore, pyrrole-based compounds have been synthesized for use as organic dyes in dye-sensitized solar cells (DSSCs). acs.org In these devices, the dye molecule absorbs light and injects an electron into a semiconductor material, initiating the process of converting light into electricity. scielo.br Pyrrole moieties can act as secondary electron donors and their incorporation into dye structures can lead to efficient charge separation, a critical factor for high-performance DSSCs. acs.org The synthesis of azo dyes incorporating heterocyclic moieties like pyrrole is also an area of active research, aiming to create novel colorants with diverse properties. researchgate.net

| Dye Type | Pyrrole Structure | Key Feature | Application |

| Fluorescent Dyes | Diketopyrrolopyrrole (DPP) derivatives | High fluorescence quantum yields, good stability. rsc.org | Bioimaging, sensors. wikipedia.org |

| Solar Cell Dyes | Pyrrole-based dipolar dyes | Efficient charge separation. acs.org | Dye-sensitized solar cells (DSSCs). scielo.bracs.org |

| Azo Dyes | Heterocycle-incorporated azo dyes | Potential for diverse properties. researchgate.net | Pharmaceutical and other sectors. researchgate.net |

Electrochemical Device and Polymer Applications

The electrochemical properties of pyrrole and its derivatives have been extensively harnessed in the development of conductive polymers and components for electrochemical devices. The electrochemical polymerization of pyrrole results in the formation of polypyrrole, a conductive polymer with a wide range of applications. rsc.org These polymer films are typically durable, adhere well to electrode surfaces, and exhibit good conductivity. rsc.org

The process of electropolymerization can be initiated and controlled to produce polymer films with desired properties. google.com The inclusion of specific initiator molecules can enhance the rate of polymerization and improve the quality of the resulting polypyrrole film. google.com

Beyond simple polypyrrole, more complex polymer structures incorporating pyrrole have been designed for specific applications. For instance, the electrochemical polymerization of pyrrole-perimidine hybrids yields low-band-gap materials with high n-doping activity, which are of interest for various electronic applications. acs.org In the realm of energy conversion, pyrrole-based materials, including diketopyrrolopyrroles and other derivatives, are utilized in photovoltaic devices and dye-sensitized solar cells, where their electrochemical and photophysical properties are paramount. scielo.brwikipedia.org

| Application | Pyrrole-Based System | Mechanism/Key Feature | Outcome |

| Conductive Polymers | Polypyrrole | Electrochemical polymerization. rsc.org | Strongly adhered, durable, conductive films. rsc.org |

| Advanced Polymers | Pyrrole-perimidine hybrids | Electropolymerization of donor-acceptor monomers. acs.org | Low-band-gap materials with high n-doping activity. acs.org |

| Solar Cells | Diketopyrrolopyrroles (DPPs) / Pyrrole Dyes | Photovoltaic effect / Dye sensitization. scielo.brwikipedia.org | Conversion of light to electricity. scielo.br |

Conclusion and Future Research Directions

Summary of Key Research Findings and Advancements

Research into ethyl 2-amino-1H-pyrrole-3-carboxylate and its derivatives has yielded significant advancements, particularly in the realm of medicinal chemistry. The pyrrole (B145914) nucleus is a key component in numerous biologically active natural products and pharmaceuticals, often referred to as a "pigment of life" due to its presence in essential molecules. nih.gov The primary role of this compound has been as a key reagent in the synthesis of more complex heterocyclic systems. chemicalbook.com For instance, it is instrumental in the creation of pyrrolo[d]pyrimidines, which are under investigation as activators of the enzyme glucocerebrosidase for the potential treatment of related medical disorders. chemicalbook.com

A major breakthrough has been the identification of this compound derivatives (EAPCs) as a novel class of potent anticancer agents. nih.gov Extensive in-vitro studies have demonstrated their significant cytotoxic activities against various soft tissue cancer cell lines, including leiomyosarcoma, rhabdomyosarcoma, and Ewing's sarcoma. nih.gov The mechanism of action for these compounds involves the inhibition of tubulin polymerization, a critical process for cell division. nih.gov This disruption leads to a robust G2/M cell-cycle arrest and ultimately induces cancer cell death through apoptosis. nih.gov These findings highlight the scaffold's potential for developing new chemotherapeutic agents that target the microtubule network, a well-validated target in oncology. nih.gov

Unexplored Reactivity and Synthetic Opportunities

While classical functionalization methods for the electron-rich pyrrole ring, such as electrophilic substitution, are well-documented, modern catalysis offers new avenues for exploration. nih.gov There remains considerable opportunity to investigate metal-catalyzed C-H functionalization at various positions on the pyrrole ring of this compound. nih.gov Such methods could provide more direct and efficient routes to novel derivatives that are difficult to access through traditional means.

Furthermore, the development of radical-based functionalization under metal-free oxidative conditions is an area that is not extensively highlighted in the literature for this specific scaffold. nih.gov Exploring photocatalyzed and electrochemical reactions could unlock new reaction pathways and lead to the synthesis of unique molecular architectures. nih.gov Another promising direction is the use of the core structure in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, thereby increasing synthetic efficiency and molecular diversity. rsc.org The development of divergent synthetic strategies, where a single intermediate can be guided toward various product classes, also presents a significant opportunity for creating large libraries of pyrrole derivatives for biological screening. rsc.org

Emerging Biological Targets and Therapeutic Avenues

Beyond its established role in anticancer research targeting tubulin, derivatives of this compound are being explored for a wide range of other therapeutic applications. The functionalized pyrrole scaffold is a key chemotype for designing inhibitors of protein kinases, which are crucial regulators of cell signaling and are often implicated in cancer. mdpi.comnih.gov Inspired by successful pyrrole-containing kinase inhibitors like Sunitinib, researchers are designing new derivatives to target kinases such as VEGFR and PDGFR. mdpi.comnih.gov

Emerging research has identified several other promising biological targets:

Dual-Target Inhibitors: Novel pyrrole-indole hybrids have been designed and synthesized to act as dual inhibitors of both tubulin and aromatase, the latter being a key target in estrogen receptor-positive breast cancer. rsc.orgnih.gov

Neurodegenerative Diseases: Derivatives are being evaluated as dual inhibitors of acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE 1), two important enzymes in the pathology of Alzheimer's disease. rsc.org

Metabolic Disorders: A recent study highlighted a pyrrole derivative as a highly potent and selective thyroid hormone receptor-β (THR-β) agonist, showing promise for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) with a low risk of cardiotoxicity. acs.org

Depression and Neurological Disorders: New pyrrole derivatives have been identified as potent and selective inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, suggesting their potential as antidepressants. nih.gov

These findings indicate that the therapeutic potential of this scaffold is far from exhausted, with numerous opportunities to develop targeted therapies for a variety of diseases.

Advanced Computational Methodologies in Pyrrole Derivative Design

The design and optimization of novel pyrrole derivatives are increasingly being accelerated by advanced computational techniques. In silico methods are playing a pivotal role in modern drug discovery, enabling a more rational approach to molecular design. mdpi.comrsc.org Molecular docking studies have been instrumental in predicting the binding modes and interactions of pyrrole derivatives with their biological targets. rsc.orgnih.gov For example, docking has been used to understand how these molecules fit into the colchicine (B1669291) binding site of tubulin and to predict key interactions with amino acid residues in the active sites of aromatase and monoamine oxidase. rsc.orgnih.govnih.gov

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the electronic structure and reactivity of these compounds. nih.gov These calculations help in understanding reaction mechanisms, such as the regioselectivity of cycloaddition reactions, providing a deeper insight into the molecule's chemical behavior. nih.gov Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are routinely used to assess the drug-like properties of newly designed compounds from an early stage, helping to prioritize candidates with favorable physicochemical profiles. rsc.org

Future research will likely see the integration of more advanced computational tools, such as artificial intelligence and machine learning, to analyze structure-activity relationships (SAR) across large datasets. These technologies can help predict the biological activity and properties of virtual compounds, further streamlining the design of next-generation pyrrole-based therapeutics with enhanced potency and selectivity.

Potential for Novel Material Development and Interdisciplinary Applications

While the primary focus of research on this compound has been its pharmaceutical applications, its inherent chemical properties suggest significant potential in material science and other interdisciplinary fields. The pyrrole ring is an electron-rich aromatic heterocycle, a characteristic that is fundamental to the properties of conductive polymers and organic electronic materials. nih.gov

Future research could explore the use of this compound as a monomer or a building block for the synthesis of novel functional materials. Potential applications include:

Conductive Polymers: Polymerization of appropriately modified derivatives could lead to new conductive materials for use in sensors, antistatic coatings, or components for electronic devices.

Organic Electronics: The scaffold could be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where electron-rich units are often required.

Dyes and Pigments: The pyrrole core is a fundamental component of natural pigments like heme and chlorophyll. nih.gov Functionalization of the this compound core could lead to the development of novel synthetic dyes with tailored optical properties for use in textiles, imaging, or as functional chromophores.

Tapping into this potential will require interdisciplinary collaboration between synthetic chemists, material scientists, and physicists to design, synthesize, and characterize these new materials and explore their viability in technological applications.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-amino-1H-pyrrole-3-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of β-enamino esters or through multicomponent reactions involving aldehydes, amines, and activated esters. For example, analogous pyrrole derivatives (e.g., Ethyl 3-methyl-1H-pyrrole-2-carboxylate) are synthesized using acyl chloride intermediates, achieving yields of ~40–48% under reflux conditions in dichloromethane. Optimization strategies include temperature control (e.g., 0°C to room temperature) and stoichiometric adjustments to suppress side reactions like over-acylation. Characterization via and NMR (e.g., δ 9.31 ppm for NH protons in CDCl) and HRMS ensures purity .

Q. How is the purity and structural integrity of this compound validated experimentally?

- Methodological Answer : Purity is confirmed via melting point analysis (e.g., 103–105°C for similar derivatives) and chromatographic techniques (TLC/HPLC). Structural validation employs NMR to identify characteristic signals (e.g., NH protons at δ 8.84–9.31 ppm, ethyl ester quartets at δ 4.34 ppm) and NMR for carbonyl carbons (δ ~161.6 ppm). High-resolution mass spectrometry (HRMS) with <5 ppm error confirms molecular ion peaks (e.g., [M+H] at m/z 260.1287) .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for studying the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can predict frontier molecular orbitals (HOMO/LUMO), global hardness/softness, and electrophilicity indices. Conceptual DFT parameters (e.g., Fukui functions) identify reactive sites: the amino group and pyrrole nitrogen are nucleophilic, while the ester carbonyl is electrophilic. Solvent effects are modeled using the polarizable continuum model (PCM). These insights guide derivatization strategies for applications in catalysis or medicinal chemistry .

Q. How can X-ray crystallography resolve structural ambiguities or disorder in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (R factor <0.06) resolves disorder in substituents or solvent molecules. For example, analogous compounds (e.g., Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) exhibit positional disorder in the pyrrole ring, addressed via split-site occupancy refinement. Data-to-parameter ratios >13:1 ensure reliability. Twinning or high-resolution data (≤0.8 Å) improves accuracy .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for pyrrole derivatives?

- Methodological Answer : Discrepancies between NMR (solution state) and XRD (solid state) data often arise from conformational flexibility or hydrogen bonding. For example, NH proton chemical shifts may vary due to solvent polarity. Cross-validation via IR spectroscopy (e.g., NH stretches at 3300–3400 cm) and temperature-dependent NMR experiments (e.g., VT-NMR) reconciles such differences. Dynamic disorder in XRD structures is modeled using the SQUEEZE algorithm in PLATON .

Q. How can the compound’s reactivity in heterocyclic transformations (e.g., cycloadditions) be systematically evaluated?

- Methodological Answer : Reactivity is probed via [3+2] cycloadditions with nitrile oxides or azides to form fused pyrazole/isoxazole rings. Kinetic studies under varying conditions (e.g., solvent polarity, catalysts like Cu(I)) monitor regioselectivity. For example, Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate derivatives are synthesized via Huisgen cycloaddition, with yields optimized using microwave irradiation (60°C, 30 min). LC-MS tracks intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。